molecular formula C21H28N2O4S B7707875 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide

3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide

Cat. No.: B7707875
M. Wt: 404.5 g/mol
InChI Key: FIAMLCWDGODJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide, also known as Linsitinib, is a small molecule inhibitor that targets insulin-like growth factor receptor (IGF-1R) and insulin receptor substrate (IRS) signaling pathways. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide works by inhibiting the binding of insulin-like growth factors (IGFs) to IGF-1R and insulin receptors (IRs) to IRSs. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels that supply nutrients to tumors. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide is a potent and selective inhibitor of IGF-1R and IRS signaling pathways, making it a valuable tool for studying the role of these pathways in cancer biology. However, its effectiveness may vary depending on the type of cancer and the genetic makeup of the tumor cells. Additionally, this compound may have off-target effects on other signaling pathways, which should be taken into consideration when interpreting experimental results.

Future Directions

Further research is needed to fully understand the mechanisms of action of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide and its potential applications in cancer treatment. Future studies may focus on identifying biomarkers that can predict response to this compound, developing combination therapies that enhance its efficacy, and exploring its potential use in other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
This compound is a promising small molecule inhibitor that targets IGF-1R and IRS signaling pathways, which are involved in cancer cell survival and proliferation. It has shown potential therapeutic applications in various types of cancer and has been extensively studied for its mechanisms of action and biochemical and physiological effects. Future research may further elucidate the potential of this compound as a cancer treatment and explore its applications in other diseases.

Synthesis Methods

The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide involves multiple steps, including the reaction of 4-bromo-2-fluoroaniline with N-isopropylsulfamoyl chloride to form 4-(N-isopropylsulfamoyl)-2-fluoroaniline. This compound is then reacted with 4-methoxyphenethylamine and 3-bromo-N-(4-methoxyphenethyl)propanamide to produce this compound.

Scientific Research Applications

3-(4-(N-isopropylsulfamoyl)phenyl)-N-(4-methoxyphenethyl)propanamide has been studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit tumor growth and metastasis by blocking the IGF-1R and IRS signaling pathways.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-16(2)23-28(25,26)20-11-6-17(7-12-20)8-13-21(24)22-15-14-18-4-9-19(27-3)10-5-18/h4-7,9-12,16,23H,8,13-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAMLCWDGODJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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